![molecular formula C22H19N3O2S B4711679 3-(4-methoxyphenyl)-2-methyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4711679.png)
3-(4-methoxyphenyl)-2-methyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Overview
Description
3-(4-methoxyphenyl)-2-methyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a useful research compound. Its molecular formula is C22H19N3O2S and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.11979803 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Synthesis of the Compound
The synthesis of 3-(4-methoxyphenyl)-2-methyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves the reaction of appropriate precursors under controlled conditions. The process often requires the use of catalysts and specific solvents to achieve optimal yields and purity.
Anticonvulsant Activity
Research has demonstrated that derivatives of quinazoline compounds exhibit significant anticonvulsant properties. In a study focusing on various substituted quinazoline derivatives, it was noted that compounds with specific substitutions at the 3-position showed enhanced activity compared to their analogs. For instance, the introduction of a 4-methoxyphenyl group led to increased anticonvulsant efficacy in some cases .
Analgesic and Anti-inflammatory Properties
In another investigation, a series of 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones were synthesized and evaluated for their analgesic and anti-inflammatory activities. Among these, certain compounds demonstrated significant analgesic effects comparable to diclofenac sodium, with a reduced ulcerogenic potential. Notably, compounds with branched alkyl substitutions exhibited particularly potent analgesic activity .
Cytotoxicity Studies
The cytotoxic effects of this compound have also been explored. Preliminary studies indicate that certain derivatives may exhibit moderate cytotoxicity against various cancer cell lines. The structural variations in these compounds significantly influence their biological activity, highlighting the importance of molecular design in drug development .
Case Study 1: Analgesic Activity Evaluation
A specific derivative, 2-(1-methylbutylidene)-hydrazino-3-(4-methoxyphenyl)-quinazolin-4(3H)-one (A3), was reported to show superior anti-inflammatory activity compared to standard treatments. This finding underscores the therapeutic potential of modifying the molecular structure to enhance efficacy while minimizing side effects .
Case Study 2: Anticonvulsant Activity Assessment
In a comparative study assessing various quinazoline derivatives, it was found that certain modifications at positions 2 and 3 led to significant improvements in anticonvulsant activity. The most effective derivatives were those that incorporated electron-donating groups at strategic positions on the quinazoline ring system .
Summary of Research Findings
Scientific Research Applications
The compound 3-(4-methoxyphenyl)-2-methyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and material science.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural analogs have shown promise in treating various diseases due to their ability to interact with biological targets.
- Anticancer Activity : Studies have indicated that pyrazoloquinazolinones exhibit cytotoxic effects against cancer cell lines. The specific compound may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms.
- Antimicrobial Properties : The thienyl group may enhance the compound's interaction with microbial enzymes, making it a candidate for developing new antibiotics.
Pharmacology
Research into the pharmacological properties of this compound has yielded insights into its mechanism of action:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be beneficial in drug design for metabolic disorders.
- Receptor Modulation : Its affinity for certain receptors suggests potential use in treating neurological disorders by modulating neurotransmitter systems.
Material Science
Beyond biological applications, the compound's unique structure lends itself to exploration in material science:
- Organic Electronics : The conjugated system within the molecule can be utilized in organic light-emitting diodes (OLEDs) and photovoltaic cells due to its electronic properties.
- Polymer Chemistry : Incorporating this compound into polymer matrices could enhance thermal stability and mechanical properties.
Table 2: Summary of Applications
Field | Application | Potential Benefits |
---|---|---|
Medicinal Chemistry | Anticancer, Antimicrobial | Targeted therapy, reduced side effects |
Pharmacology | Enzyme inhibition, Receptor modulation | Treatment of metabolic and neurological disorders |
Material Science | Organic electronics, Polymer chemistry | Enhanced performance in electronic devices |
Case Study 1: Anticancer Effects
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrazoloquinazolinones and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to further investigations on the specific mechanisms involved.
Case Study 2: Antimicrobial Activity
A research team explored the antimicrobial properties of similar compounds against Gram-positive and Gram-negative bacteria. Results showed that modifications to the thienyl group enhanced antibacterial activity, suggesting a structure-activity relationship crucial for drug development.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-8-thiophen-2-yl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-13-21(14-5-7-16(27-2)8-6-14)22-23-12-17-18(25(22)24-13)10-15(11-19(17)26)20-4-3-9-28-20/h3-9,12,15H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSUOQZYJUAYBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)CC(C3)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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